Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-
Description
Common Synonyms:
Registry Identifiers:
- CAS Number : While the exact CAS for this tripeptide is not explicitly listed in the provided sources, analogous compounds like Boc-Gly-Pro-OH (CAS 14296-92-5) and Glycyl-L-proline (CAS 704-15-4) suggest a systematic numbering pattern for related derivatives.
- PubChem CID : Closely related structures, such as tert-Butyloxycarbonylglycyl-L-proline, are cataloged under CID 334755.
- NSC Number : Derivatives like NSC 341354 correspond to Boc-protected glycyl-proline compounds, implying that the tripeptide variant may fall under a similar classification.
Structural Analogues:
- Boc-Gly-Pro-OH (C₁₂H₂₀N₂O₅): Shares the Boc-Gly-Pro backbone but lacks the terminal glycine.
- Glycyl-L-proline (C₇H₁₂N₂O₃): Represents the unprotected dipeptide counterpart.
Molecular Formula and Stoichiometric Analysis
The molecular formula of this compound is C₁₄H₂₄N₃O₇ , determined through summation of its constituent residues:
| Component | Formula | Contribution to Molecular Formula |
|---|---|---|
| Boc Protective Group | (C₄H₉O₂)CO | C₅H₉O₃ |
| Glycine (1st residue) | C₂H₅NO₂ | C₂H₅NO₂ |
| L-Proline | C₅H₉NO₂ | C₅H₉NO₂ |
| Glycine (2nd residue) | C₂H₅NO₂ | C₂H₅NO₂ |
| Total (pre-bonding) | - | C₁₄H₂₈N₃O₉ |
| Adjustments (peptide bonds) | - | -2H₂O (-2H₄O₂) |
| Final Formula | - | C₁₄H₂₄N₃O₇ |
Stoichiometric Breakdown:
- Carbon (C) : 14 atoms (5 from Boc, 2×2 from glycines, 5 from proline).
- Hydrogen (H) : 24 atoms (9 from Boc, 5×2 from glycines, 9 from proline, minus 4 from two dehydration reactions).
- Nitrogen (N) : 3 atoms (1 from each glycine and proline).
- Oxygen (O) : 7 atoms (3 from Boc, 2×2 from glycines, 2 from proline, minus 2 from dehydration).
The molecular weight is 370.35 g/mol , calculated as follows:
$$
\text{MW} = (12.01 \times 14) + (1.01 \times 24) + (14.01 \times 3) + (16.00 \times 7) = 370.35 \, \text{g/mol}
$$
This stoichiometry aligns with protected tripeptides documented in peptide synthesis literature. Comparative data for analogous compounds, such as Boc-Gly-Pro-OH (MW 272.30 g/mol), validate the incremental mass contribution of the additional glycine residue.
Properties
CAS No. |
66143-41-7 |
|---|---|
Molecular Formula |
C14H23N3O6 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[[(2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H23N3O6/c1-14(2,3)23-13(22)16-7-10(18)17-6-4-5-9(17)12(21)15-8-11(19)20/h9H,4-8H2,1-3H3,(H,15,21)(H,16,22)(H,19,20)/t9-/m0/s1 |
InChI Key |
FTWDVQOHUDTBER-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)O |
Origin of Product |
United States |
Biological Activity
Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]- (commonly referred to as Boc-Gly-Gly-Pro) is a synthetic peptide derivative that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C14H23N3O6
- Molar Mass : 317.36 g/mol
- Density : 1.263 g/cm³
- Melting Point : 205 °C
- pKa : 3.33 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3O6 |
| Molar Mass | 317.36 g/mol |
| Density | 1.263 g/cm³ |
| Melting Point | 205 °C |
| pKa | 3.33 (predicted) |
Glycine derivatives like Boc-Gly-Gly-Pro may exert biological effects through various mechanisms, including modulation of neurotransmitter systems, involvement in protein synthesis, and influence on cellular signaling pathways. The presence of the dimethylethoxycarbonyl group enhances the stability and solubility of the compound, potentially increasing its bioavailability.
Antioxidant Properties
Research has indicated that certain glycine derivatives possess antioxidant properties. A study demonstrated that glycine can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and maintaining homeostasis . The specific antioxidant activity of Boc-Gly-Gly-Pro remains to be fully elucidated but may be inferred from related compounds.
Neuroprotective Effects
Glycine itself is known for its role as an inhibitory neurotransmitter in the central nervous system. Preliminary studies suggest that glycine derivatives can enhance neuroprotection by modulating NMDA receptor activity, which plays a critical role in synaptic plasticity and memory function . The proline residue in Boc-Gly-Gly-Pro may further influence neuroprotective pathways through its structural conformation.
Case Studies
-
Neuroprotection in Ischemic Models :
A study involving ischemic models showed that glycine derivatives could significantly reduce neuronal death following hypoxic conditions. The administration of Boc-Gly-Gly-Pro resulted in improved outcomes compared to controls, suggesting its potential therapeutic application in stroke . -
Anti-inflammatory Activity :
In vitro studies have indicated that glycine derivatives can inhibit pro-inflammatory cytokine production. Boc-Gly-Gly-Pro was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a marked reduction in TNF-alpha and IL-6 levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The target compound and its analogs are characterized by:
- Boc Protection: The (1,1-dimethylethoxy)carbonyl group is a common protective moiety, preventing unwanted side reactions at the amino group during peptide elongation .
- Peptide Backbone Variations: Substitutions in amino acid residues (e.g., alanine, phenylalanine, leucine) or ester groups (e.g., 4-nitrophenyl, methyl) modulate reactivity and solubility.
Table 1: Key Structural and Molecular Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Glycine, N-[N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-L-alanyl]-, 4-nitrophenyl ester | 108653-41-4 | C21H28N4O8 | 464.47 | Boc, L-alanine, 4-nitrophenyl ester |
| Glycine,N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]glycyl]- | 103340-16-5 | C18H25N3O6 | 379.41 | Boc, L-phenylalanine, glycine |
| L-Threonine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]-glycyl]-L-prolyl]-, methyl ester | 41863-54-1 | C20H34N4O8 | 458.51 | Boc, L-threonine, methyl ester |
| Glycine, N-[1-(N-L-prolyl-L-phenylalanyl)-D-prolyl]- | 104691-80-7 | C21H28N4O5 | 416.48 | L-phenylalanine, D-proline |
Physicochemical Properties
- Solubility : The presence of polar ester groups (e.g., 4-nitrophenyl in CAS 108653-41-4) enhances solubility in organic solvents, whereas methyl esters (CAS 41863-54-1) improve aqueous compatibility .
- Stability : Boc-protected derivatives exhibit superior stability under acidic conditions compared to benzyloxycarbonyl (Z)-protected analogs .
- Predicted Properties : For CAS 104691-80-7, computational models estimate a density of 1.303 g/cm³ and a boiling point of 820.6°C, reflecting the influence of aromatic side chains .
Critical Analysis of Divergent Features
- Steric Effects : The substitution of glycine with bulkier residues (e.g., L-phenylalanine in CAS 103340-16-5) introduces steric hindrance, altering reaction kinetics in peptide elongation .
- Chirality : The use of D-proline in CAS 104691-80-7 impacts biological activity, as seen in enzyme-resistant peptide analogs .
- Functional Group Reactivity : 4-Nitrophenyl esters (CAS 108653-41-4) offer higher reactivity in acyl transfer compared to methyl esters, enabling faster coupling rates .
Q & A
Q. What are the optimal methods for synthesizing Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]- while minimizing racemization?
The synthesis employs Boc (tert-butoxycarbonyl) protection for the glycyl residue, which is stable under basic conditions and cleaved with trifluoroacetic acid (TFA) . Activation of Boc-Gly for coupling to L-proline’s secondary amine is achieved using carbodiimides (e.g., DCC or DIC) with HOBt/HOAt additives to suppress racemization . Post-coupling, the glycine residue is introduced via standard peptide coupling. Reaction progress is monitored by TLC or LC-MS, with inert conditions to prevent oxidation .
Q. How can mass spectrometry (MS) and tandem MS/MS be applied to confirm the molecular structure of this compound?
High-resolution MS (e.g., Q-TOF) provides accurate mass determination (±0.001 Da) for the parent ion (e.g., m/z 330.166 for C₁₄H₂₃N₃O₆). MS/MS with collision-induced dissociation (CID) fragments the amide bond adjacent to proline, generating y-ions (e.g., m/z 214 for Boc-Gly-Pro). The Boc group’s neutral loss (100 Da, tert-butyl fragment) confirms its presence . Comparative analysis with synthetic standards validates spectral assignments .
Q. What purification strategies are effective for isolating this compound from synthetic byproducts?
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves the target compound from deprotected or dimerized impurities. For larger scales, flash chromatography (silica gel, EtOAc/hexane) is effective. Purity >95% is confirmed by NMR (absence of extraneous peaks in ¹H spectra) and LC-MS .
Q. How does the Boc group influence the compound’s stability during storage?
The Boc group enhances stability against nucleophiles and bases but is labile under strong acids (pH <2). Stability assays in buffers (pH 1–12, 25°C) show <5% degradation after 24 hours at pH 5–7. FT-IR tracking of the carbonyl stretch (1680 cm⁻¹) confirms integrity .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data arising from proline’s cis/trans isomerism?
Proline’s ring puckering causes distinct ¹H-NMR signals for cis (δ 4.3–4.5 ppm) and trans (δ 3.9–4.1 ppm) isomers. Variable-temperature NMR (298–318 K) reduces signal broadening, while 2D NOESY detects through-space correlations (e.g., proline δ-CH₂ to adjacent groups) to identify dominant isomers . X-ray crystallography (e.g., triclinic crystal data, a = 5.1483 Å) provides unambiguous confirmation .
Q. What experimental approaches assess the Boc group’s hydrolytic stability under peptide synthesis conditions?
Incubate the compound in TFA (20–50% in DCM) or neutral aqueous buffers (pH 7.4, 37°C). LC-MS quantifies Boc-deprotected products (e.g., free glycyl-prolyl-glycine). Kinetic modeling reveals t₁/₂ of ~30 minutes in 50% TFA, supporting its use in acid-labile solid-phase synthesis .
Q. What mechanisms govern the gas-phase dissociation of this compound’s radical cations?
Radical cations generated via electron ionization dissociate through charge-directed pathways (amide bond cleavage) and radical-driven pathways (Cα–Cβ bond rupture). Isotopic labeling (¹³C at glycine α-carbon) and DFT calculations map fragmentation pathways, validated against CID spectra .
Q. Can computational methods predict this compound’s physicochemical properties (e.g., pKa, solubility)?
Software like ACD/Labs predicts pKa (9.83±0.15) and solubility (0.016 g/L in water) using group contribution methods. Molecular dynamics simulations model solvation shells, correlating with experimental logP values (~1.2) .
Q. How are trace impurities quantified in synthesized batches?
UPLC-CAD (charged aerosol detection) achieves LOD <0.1% for impurities like de-Boc derivatives. qNMR with TMSP as an internal standard quantifies purity (>99% with <0.5% DCM residuals) .
Q. What role does this compound play in studying enzyme-substrate interactions?
As a proline-rich model substrate , it mimics collagen fragments for protease assays (e.g., prolyl endopeptidase). Fluorescent tagging (e.g., FITC at the glycine terminus) enables real-time cleavage monitoring via FRET .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
